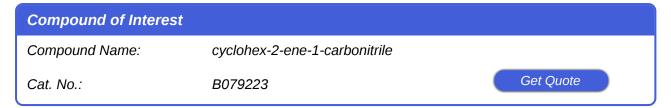


"cyclohex-2-ene-1-carbonitrile reactivity and stability"

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An In-depth Technical Guide to the Reactivity and Stability of Cyclohex-2-ene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohex-2-ene-1-carbonitrile is an unsaturated cyclic nitrile featuring a unique structural arrangement that dictates its chemical behavior. As an allylic nitrile, its stability is influenced by the electronic interplay between the alkene and the nitrile functionalities, while its reactivity is characterized by transformations involving the carbon-carbon double bond, the nitrile group, and the active allylic position. This document provides a comprehensive analysis of the reactivity and stability of cyclohex-2-ene-1-carbonitrile, presenting quantitative data, detailed experimental protocols, and visual diagrams of key chemical processes to serve as a technical resource for professionals in research and drug development.

Chemical and Physical Properties

Cyclohex-2-ene-1-carbonitrile, with the CAS Registry Number 13048-17-4, is a cyclic organic compound.[1] Its core structure consists of a six-membered carbon ring containing one double bond, with a nitrile group attached to a carbon atom adjacent to the double bond (the allylic position).

Table 1: Physical and Chemical Properties of Cyclohex-2-ene-1-carbonitrile



Property	Value	Source(s)
Molecular Formula	C7H9N	[1][2][3]
Molecular Weight	107.15 g/mol	[1][4]
Density	0.94 g/cm ³	[2]
Boiling Point	200.9 °C at 760 mmHg	[2]
Flash Point	65.8 °C	[2]
CAS Number	13048-17-4	[1]
IUPAC Name	cyclohex-2-ene-1-carbonitrile	[4]

Stability

The stability of **cyclohex-2-ene-1-carbonitrile** is primarily governed by the allylic nature of the nitrile group and its potential for isomerization.

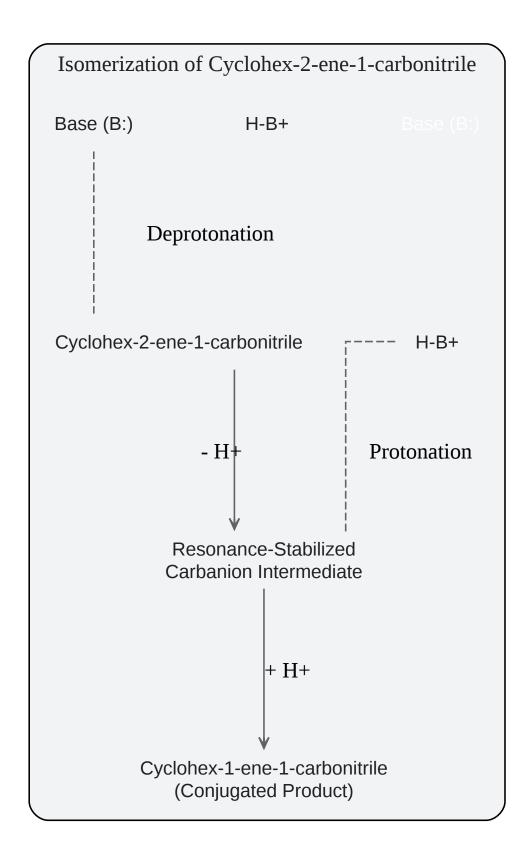
Allylic Stabilization

The carbon atom bearing the nitrile group is in an allylic position relative to the carbon-carbon double bond. This arrangement is crucial for the stability of reactive intermediates. For instance, the formation of a radical at this position is stabilized by resonance, as the unpaired electron can be delocalized over the π -system of the adjacent double bond.[5][6] This resonance stabilization is a key factor that lowers the bond dissociation energy of the allylic C-H bond, making this position a preferential site for radical-mediated reactions.

Isomerization to a Conjugated System

A significant aspect of the stability of **cyclohex-2-ene-1-carbonitrile** is its tendency to isomerize to its more stable conjugated isomer, cyclohex-1-ene-1-carbonitrile (CAS 1855-63-6). In the conjugated form, the π -system of the double bond extends to the electron-withdrawing nitrile group, resulting in a thermodynamically more favorable electronic arrangement. This isomerization can be catalyzed by both bases and acids.[7] The base-catalyzed mechanism involves the deprotonation of the allylic carbon, which is acidic due to the inductive effect of the nitrile group, to form a resonance-stabilized carbanion. Subsequent protonation at the alternate position of the delocalized anion yields the conjugated product.





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Caption: Base-catalyzed isomerization to the conjugated system.



Reactivity

The reactivity of **cyclohex-2-ene-1-carbonitrile** can be analyzed by considering its three primary functional components: the alkene, the nitrile group, and the allylic carbon.

Reactions of the Alkene

The carbon-carbon double bond can undergo various addition reactions typical of alkenes, such as hydrogenation, halogenation, and hydrohalogenation.[8] However, the proximity of the allylic nitrile may sterically hinder or electronically influence these reactions.

A notable reaction is photocycloaddition. Related α,β -unsaturated nitriles are known to participate in [2+2] photocycloaddition reactions.[9][10] For example, the photocycloaddition of cyclohex-2-enones with acrylonitrile yields bicyclo[4.2.0]octane derivatives.[9] This suggests that **cyclohex-2-ene-1-carbonitrile** could act as a reactant in similar photochemical transformations to construct four-membered rings, a valuable motif in organic synthesis.[11]

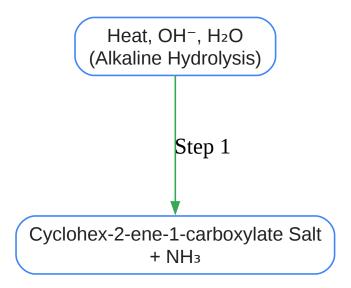
Reactions of the Nitrile Group

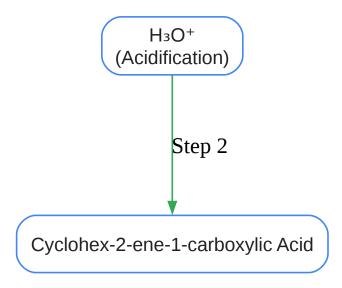
The nitrile group (-C≡N) is a versatile functional group that can be transformed into other important functionalities.

Hydrolysis: The most common reaction of nitriles is hydrolysis to form carboxylic acids. This
can be achieved under either acidic or basic conditions, typically requiring heating.[12] Mild
hydrolysis methods can be employed for sensitive substrates.[13] Alkaline hydrolysis first
yields a carboxylate salt, which must then be acidified to produce the free carboxylic acid.
[12]



Cyclohex-2-ene-1-carbonitrile





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Caption: Reaction pathway for the hydrolysis of the nitrile group.



• Reduction: The nitrile group can be reduced to a primary amine (cyclohex-2-en-1-ylmethanamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reactions at the Allylic Position

The hydrogen atom at the C1 position is allylic and is activated by both the adjacent double bond and the electron-withdrawing nitrile group. This makes it susceptible to deprotonation by a strong base, leading to the formation of a resonance-stabilized anion. This anion can then act as a nucleophile in alkylation and other reactions, allowing for the introduction of substituents at the C1 position.

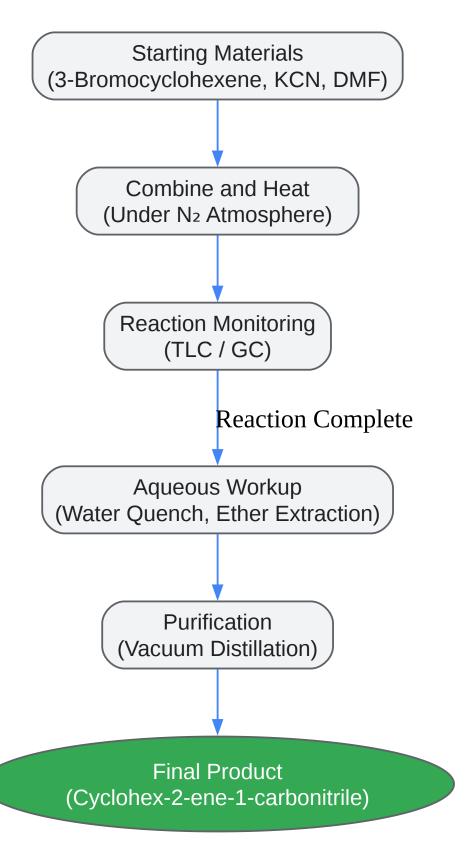
Experimental Protocols Synthesis of Cyclohex-2-ene-1-carbonitrile

A common route to this compound is via the nucleophilic substitution of a suitable leaving group at the allylic position of a cyclohexene ring with a cyanide salt.[2]

- Reaction: Allylic substitution of 3-bromocyclohexene with potassium cyanide.
- Procedure:
 - Dissolve 3-bromocyclohexene in a polar aprotic solvent such as dimethylformamide (DMF).
 - Add a stoichiometric equivalent of potassium cyanide (KCN) to the solution.
 - Heat the mixture under an inert atmosphere (e.g., nitrogen) to facilitate the S_n2 reaction.
 The reaction temperature and time should be optimized based on monitoring by TLC or GC.
 - After the reaction is complete, cool the mixture and pour it into water.
 - Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.
 - Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.



 Purify the crude product by vacuum distillation or column chromatography to yield pure cyclohex-2-ene-1-carbonitrile.





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Caption: Experimental workflow for a typical synthesis.

Mild Hydrolysis of the Nitrile Group

For substrates that may be sensitive to harsh acidic or basic conditions, a milder hydrolysis protocol can be employed.[13]

- Reaction: Conversion of cyclohex-2-ene-1-carbonitrile to cyclohex-2-ene-1-carboxylic acid using sodium peroxide.
- Procedure:
 - In a round-bottom flask, mix cyclohex-2-ene-1-carbonitrile with distilled water (approx.
 3.5 mL per mmol of nitrile).
 - Heat the mixture to 50°C with stirring.
 - Add sodium peroxide (Na₂O₂) in very small portions over an extended period. The reaction is exothermic and will fizz; wait for the fizzing to subside before adding the next portion.
 - Continue the slow addition until the reaction is complete, which can be indicated by the formation of a single homogeneous layer (the product carboxylic acid is more watermiscible than the starting nitrile).
 - Extract the mixture with diethyl ether to remove any unreacted nitrile.
 - Slowly acidify the aqueous layer to pH 5 with concentrated HCl.
 - Extract the acidified solution with diethyl ether.
 - Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter,
 and evaporate the solvent to yield the carboxylic acid.

Relevance in Drug Development



Nitrile-containing compounds are prevalent in pharmaceuticals due to the nitrile group's ability to act as a bioisostere for other functional groups, its role as a key synthetic intermediate, and its participation in metabolic pathways. The allylic nitrile structure, as seen in **cyclohex-2-ene-1-carbonitrile**, presents specific metabolic possibilities. For example, simpler allylic nitriles have been studied for their effects on redox balance and potential toxicity.[14] Understanding the stability and reactivity of this scaffold is therefore crucial for designing new molecular entities, predicting their metabolic fate, and assessing their toxicological profiles.

Conclusion

Cyclohex-2-ene-1-carbonitrile is a molecule with a rich and varied chemical profile. Its stability is a dynamic characteristic, heavily influenced by its potential to isomerize to a more stable conjugated system. Its reactivity is multifaceted, offering pathways for modification at the double bond, the nitrile group, and the activated allylic carbon. This guide provides foundational technical data and methodologies that can aid researchers and drug developers in harnessing the synthetic potential of this compound and in understanding its behavior in chemical and biological systems.

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